3-Amino-4-nitrobenzonitrile
Overview
Description
3-Amino-4-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzonitrile typically involves the nitration of 3-aminobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3,4-Diaminobenzonitrile.
Substitution: Depending on the nucleophile, products can include halogenated, alkoxylated, or aminated derivatives.
Oxidation: Nitro or nitroso derivatives.
Scientific Research Applications
3-Amino-4-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-nitrobenzonitrile largely depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with biological targets.
Comparison with Similar Compounds
4-Amino-3-nitrobenzonitrile: Similar structure but with different positioning of functional groups.
3-Amino-2-nitrobenzonitrile: Another isomer with the nitro group in a different position.
3,4-Diaminobenzonitrile: A reduced form of 3-Amino-4-nitrobenzonitrile.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Biological Activity
3-Amino-4-nitrobenzonitrile is an organic compound with significant biological activities that have been the subject of various research studies. Its molecular structure includes an amino group and a nitro group attached to a benzonitrile framework, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and mutagenic effects, supported by data tables and case studies.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- CAS Number : 6393-40-4
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 50 µg/mL |
Staphylococcus aureus | 18 | 30 µg/mL |
Pseudomonas aeruginosa | 12 | 70 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A series of experiments assessed its impact on various cancer cell lines:
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
HeLa | 25 | Cervical Cancer |
MCF-7 | 30 | Breast Cancer |
A549 | 20 | Lung Cancer |
The compound's mechanism of action involves inducing apoptosis in cancer cells, primarily through the activation of caspase pathways, as indicated by the upregulation of pro-apoptotic proteins.
Mutagenicity Studies
The mutagenic potential of this compound has been evaluated using the Ames test. Results showed that it is a potent mutagen, particularly in strains TA98 and YG1024, with a significant increase in revertant colonies compared to controls.
Test Strain | Revertant Colonies (per plate) | Mutagenicity Rating |
---|---|---|
TA98 | 150 | High |
YG1024 | 120 | Moderate |
The mechanisms underlying its mutagenicity appear to involve the formation of DNA adducts through nitroreduction processes.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a remarkable capacity to inhibit growth at low concentrations, suggesting potential use in treating resistant infections.
Case Study 2: Anticancer Mechanism Exploration
A study published in Cancer Letters explored the anticancer effects of this compound on MCF-7 cells. The researchers found that treatment led to cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.
Properties
IUPAC Name |
3-amino-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQPDHKSUIHUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467476 | |
Record name | 3-Amino-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99512-10-4 | |
Record name | 3-Amino-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99512-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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